methyl 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Overview
Description
Methyl 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a useful research compound. Its molecular formula is C14H11IN6O2S and its molecular weight is 454.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.97089 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidinone Derivatives : A method for synthesizing derivatives via tandem aza-Wittig and annulation reactions, providing a facile approach under mild conditions. This technique could be relevant for synthesizing compounds with similar frameworks, including the specified methyl compound (Luo et al., 2020).
Crystal Structure and Spectroscopic Characterization : The study on a novel pyrimidine derivative highlighted the importance of X-ray diffraction and spectroscopic techniques for characterizing similar compounds. This analytical approach could be applicable for detailed analysis of the specified methyl compound (Lahmidi et al., 2019).
Novel Synthetic Routes : Research presenting novel routes for the transformation of a pyrimidine ring, which could be relevant for developing new synthetic strategies for the specified compound (Danagulyan et al., 2006).
Potential Applications
Antibacterial Activity : A study on the antibacterial activity of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate against various microbial strains suggests the potential for similar compounds to be explored for antimicrobial properties (Lahmidi et al., 2019).
Heterocyclic Compound Synthesis : Research into the synthesis of novel pyrazolo[1,5‐a]pyrimidine and related derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, which may indicate the versatility of similar compounds in creating diverse heterocyclic systems (Abdel‐Aziz et al., 2008).
Properties
IUPAC Name |
methyl 4-(4-iodo-1-methylpyrazol-3-yl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN6O2S/c1-6-8-12-17-11(9-7(15)4-20(2)18-9)19-21(12)5-16-13(8)24-10(6)14(22)23-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEKPXKMZVZMAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NN(C=C4I)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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